molecular formula C21H19N5O4 B2727497 N-(benzo[d][1,3]dioxol-5-yl)-2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide CAS No. 1358415-66-3

N-(benzo[d][1,3]dioxol-5-yl)-2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide

Cat. No.: B2727497
CAS No.: 1358415-66-3
M. Wt: 405.414
InChI Key: YUYDUVLMERKPDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a benzodioxole moiety linked via an acetamide bridge to a triazoloquinoxaline core substituted with an isopropyl group at position 1 and a ketone at position 4. The benzodioxole group (a methylenedioxyphenyl derivative) is known for enhancing metabolic stability and membrane permeability in drug-like molecules . The isopropyl substituent may influence steric interactions and pharmacokinetic properties.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-(4-oxo-1-propan-2-yl-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O4/c1-12(2)19-23-24-20-21(28)25(14-5-3-4-6-15(14)26(19)20)10-18(27)22-13-7-8-16-17(9-13)30-11-29-16/h3-9,12H,10-11H2,1-2H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUYDUVLMERKPDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN=C2N1C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(benzo[d][1,3]dioxol-5-yl)-2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and related studies.

Chemical Structure

The compound can be represented by the following structural formula:

C18H19N5O3\text{C}_{18}\text{H}_{19}\text{N}_5\text{O}_3

This structure incorporates a benzo[d][1,3]dioxole moiety and a triazoloquinoxaline derivative, which are known for their diverse biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance:

  • In vitro Studies : Compounds featuring the benzo[d][1,3]dioxole structure have shown significant antitumor activity across various cancer cell lines. For example, a study reported IC50 values of 2.38 µM for HepG2 (liver cancer), 1.54 µM for HCT116 (colon cancer), and 4.52 µM for MCF7 (breast cancer), indicating strong efficacy compared to the standard drug doxorubicin (IC50 values of 7.46 µM for HepG2) .
Cell LineCompound IC50 (µM)Doxorubicin IC50 (µM)
HepG22.387.46
HCT1161.548.29
MCF74.524.56

The mechanisms underlying the anticancer effects of this compound are multifaceted:

  • EGFR Inhibition : It has been observed that compounds with similar structures can inhibit epidermal growth factor receptor (EGFR) signaling pathways, which are crucial in tumor proliferation and survival .
  • Apoptosis Induction : Studies have demonstrated that these compounds can induce apoptosis in cancer cells through the mitochondrial pathway by modulating proteins such as Bax and Bcl-2 .
  • Cell Cycle Arrest : The compounds have been noted to cause cell cycle arrest at various phases, further contributing to their antiproliferative effects .

Case Studies

Several case studies illustrate the biological activity of related compounds:

  • Triazole Derivatives : A study focused on mercapto-substituted 1,2,4-triazoles revealed their potential in chemoprevention and treatment of cancer due to their ability to inhibit key kinases involved in cell cycle regulation .
  • Antimicrobial Activity : Some derivatives of benzodioxole have shown promising antimicrobial properties against various bacterial strains such as Escherichia coli and Bacillus subtilis, suggesting a broader spectrum of biological activity beyond anticancer effects .

Scientific Research Applications

Anticancer Properties

Research indicates that N-(benzo[d][1,3]dioxol-5-yl)-2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide exhibits promising anticancer properties. Studies have demonstrated its ability to inhibit cell proliferation in various cancer cell lines by targeting specific pathways involved in tumor growth and survival.

Antimicrobial Activity

In addition to its anticancer potential, preliminary studies suggest that this compound may also possess antimicrobial properties. It has shown efficacy against certain bacterial strains by disrupting essential microbial processes.

Case Study 1: Anticancer Efficacy

A study published in Molecules explored the synthesis and evaluation of quinoxaline derivatives for anticancer activity. The results indicated that compounds similar to this compound exhibited significant inhibition of cancer cell lines through apoptosis induction and cell cycle arrest mechanisms .

Case Study 2: Antimicrobial Assessment

Another investigation focused on the antimicrobial properties of related compounds. The findings revealed that derivatives with similar structural motifs effectively inhibited bacterial growth in vitro. This suggests a potential application in developing new antimicrobial agents .

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Core Heterocyclic Systems

The triazoloquinoxaline core distinguishes this compound from analogs with thiazolidinone, quinazoline, or benzothiazole systems. Key comparisons include:

Compound Core Structure Key Features Reference
Triazoloquinoxaline (target compound) Fused triazole-quinoxaline; isopropyl substituent enhances lipophilicity -
Thioxothiazolidin-4-one (e.g., compound 6m) Contains sulfur; thione groups improve redox activity
Benzothiazole (e.g., compound 5d) Sulfur-containing heterocycle; spiro-fused systems enhance rigidity
Quinazolin-4(3H)-one (e.g., compound 6n) Oxygen-rich; planar structure favors DNA intercalation

Substituent Analysis

The benzodioxole and isopropyl groups are critical differentiating factors:

Compound Substituents Impact on Properties
Target compound Benzodioxole (electron-rich), isopropyl (lipophilic) Enhanced metabolic stability, CNS penetration
Compound 6m () Phenylallylidene, thioxo groups Increased electrophilicity, redox activity
Compound 5d () Spiro[indoline-thiazolooxadiazole], benzothiazole Improved anti-inflammatory activity
Compound 74 () Cyclopropane-carboxamide, methoxyphenyl Rigidity enhances receptor binding affinity

Key Insight : The benzodioxole group in the target compound may confer superior metabolic stability compared to phenyl or methoxy-substituted analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.